3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide
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Overview
Description
3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting ethyl hydrazinecarboxylate with methyl isothiocyanate under reflux conditions to form 5-ethyl-4-methyl-1,2,4-triazole-3-thiol.
Thioether Formation: The triazole-thiol is then reacted with 3-bromopropionyl chloride in the presence of a base such as triethylamine to form the corresponding thioether.
Amidation: The final step involves the reaction of the thioether with aniline under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Nitro- or halogen-substituted derivatives of the phenyl ring.
Scientific Research Applications
3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial or cancer cell proliferation.
Pathways Involved: It can inhibit key enzymes or disrupt cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-3-carboxamide share structural similarities.
Thioether Compounds: Compounds containing the thioether functional group, such as thioethers of other heterocycles.
Uniqueness
3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide is unique due to its specific combination of the triazole ring, thioether linkage, and phenylpropanamide moiety
Properties
IUPAC Name |
3-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-3-12-16-17-14(18(12)2)20-10-9-13(19)15-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOHUKOYRIOAKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(N1C)SCCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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